(2E)-N-(3-methylanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide
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Description
(2E)-N-(3-methylanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it an ideal candidate for use in scientific research.
Scientific Research Applications
Synthetic Utilities and Heterocyclic Compound Synthesis
The synthetic methodologies and utilities of heterocyclic compounds, including thiazole derivatives, are significant for the development of new pharmaceuticals and materials. The compound of interest, due to its complex structure incorporating a thiazole moiety, may play a crucial role in the synthesis of diverse heterocyclic compounds. For instance, the review by Ibrahim (2011) delves into the synthetic approaches for benzimidazoles, quinoxalines, and benzo[diazepines] from o-phenylenediamines, indicating the potential application of our compound in synthesizing complex molecules with significant biological activities (M. Ibrahim, 2011). Moreover, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, as discussed by Gomaa and Ali (2020), showcases the utility of similar compounds in the synthesis of a wide range of heterocycles, emphasizing their role as a privileged scaffold in synthesis (M. A. Gomaa, H. Ali, 2020).
Biological and Medicinal Chemistry
The synthesis and biological importance of 2-(thio)ureabenzothiazoles, as described by Rosales-Hernández et al. (2022), highlight the therapeutic potential of thiazole derivatives. These compounds exhibit a broad spectrum of biological activities, indicating the possible biological and medicinal applications of our compound in developing new therapeutic agents (M. Rosales-Hernández et al., 2022).
Functionalized Heterocycles for Optoelectronic Materials
The exploration of quinazolines and pyrimidines for optoelectronic materials, as reviewed by Lipunova et al. (2018), suggests the potential use of (2E)-N-(3-methylanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide in the development of novel optoelectronic materials. The incorporation of such heterocyclic systems into π-extended conjugated systems could lead to the creation of new materials for electronic devices and sensors (G. Lipunova et al., 2018).
properties
IUPAC Name |
(2E)-N-(3-methylanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4S/c1-17-6-5-9-21(14-17)27-28-22(15-25)24-26-23(16-29-24)20-12-10-19(11-13-20)18-7-3-2-4-8-18/h2-14,16,27H,1H3/b28-22+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZMBECKCVMXTB-XAYXJRQQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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